Methyl(4-(phenylthio)phenyl)sulfane
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Overview
Description
Methyl(4-(phenylthio)phenyl)sulfane is an organic compound with the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol It is characterized by the presence of a phenylthio group attached to a phenyl ring, which is further connected to a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-(phenylthio)phenyl)sulfane typically involves the reaction of 4-bromothiophenol with methyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-(phenylthio)phenyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Methyl(4-(phenylthio)phenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl(4-(phenylthio)phenyl)sulfane involves its interaction with various molecular targets. The phenylthio group can interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl(4-(methylthio)phenyl)sulfane
- Methyl(4-(ethylthio)phenyl)sulfane
- Methyl(4-(butylthio)phenyl)sulfane
Uniqueness
Methyl(4-(phenylthio)phenyl)sulfane is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-methylsulfanyl-4-phenylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJDDYWGYSVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33932-80-8 |
Source
|
Record name | methyl(4-(phenylthio)phenyl)sulfane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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